5-(tert-Butoxy)picolinic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-[(2-methylpropan-2-yl)oxy]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-10(2,3)14-7-4-5-8(9(12)13)11-6-7/h4-6H,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTRGDTSIOIZIPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CN=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1392467-07-0 | |
| Record name | 5-(tert-butoxy)pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Structural Elucidation and Solid State Analysis of 5 Tert Butoxy Picolinic Acid Derivatives
Crystallographic Studies of Picolinic Acid Derivatives
Crystallographic studies are instrumental in determining the three-dimensional arrangement of atoms within a crystal. For picolinic acid derivatives, these studies unveil crucial details about their molecular conformation, flexibility, and the non-covalent interactions that govern their crystal packing. nih.govuhu-ciqso.esmdpi.com
Single-Crystal X-ray Diffraction Analysis for Molecular Conformation
Single-crystal X-ray diffraction (SC-XRD) is a powerful technique that provides precise information about the internal lattice of crystalline substances, including bond lengths, bond angles, and unit cell dimensions. uhu-ciqso.esyoutube.com This method has been employed to elucidate the molecular conformation of various picolinic acid derivatives. nih.govresearchgate.net For instance, the analysis of N-(4-methoxyphenyl)picolinamide revealed a nearly coplanar arrangement of all non-hydrogen atoms, a conformation stabilized by two intramolecular hydrogen bonds. iucr.org In the case of 5-(trifluoromethyl)picolinic acid monohydrate, SC-XRD confirmed the positions of the carboxylic acid and trifluoromethyl groups on the pyridine (B92270) ring. nih.gov The bond lengths within the pyridine ring exhibit a characteristic wedge-type motif, with the C-N bonds being shorter than the aromatic C-C bonds. nih.gov
The crystal data for a derivative, 5-(trifluoromethyl)picolinic acid monohydrate, is presented below:
| Parameter | Value |
| Formula | C₇H₄F₃NO₂·H₂O |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
This data is for a related derivative and serves as an example of crystallographic parameters.
Spectroscopic Characterization Techniques for Structural Assignment
Spectroscopic techniques are essential for confirming the chemical structure and identifying the functional groups present in a molecule. Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy are particularly valuable in the characterization of picolinic acid derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Picolinic Acid Derivatives
NMR spectroscopy provides detailed information about the chemical environment of atoms within a molecule. Both ¹H and ¹³C NMR are routinely used to characterize picolinic acid derivatives. pensoft.netmdpi.comresearchgate.net The chemical shifts (δ) in the NMR spectrum are indicative of the electronic environment of the nuclei. rsc.orgnih.gov For instance, in ¹H NMR spectra of picolinic acid derivatives, the protons on the pyridine ring typically appear in the aromatic region, and their specific shifts and coupling patterns can confirm the substitution pattern. google.comhmdb.ca Similarly, ¹³C NMR provides information on the carbon framework of the molecule. rsc.orgbeilstein-journals.org The purity and identity of synthesized picolinic acid derivatives are often assessed using these NMR techniques. nih.govresearchgate.net
Below is a representative table of expected ¹H and ¹³C NMR chemical shifts for a generic 5-substituted picolinic acid structure.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-3 | 7.8 - 8.2 | 125 - 130 |
| H-4 | 7.4 - 7.8 | 135 - 140 |
| H-6 | 8.5 - 8.8 | 148 - 152 |
| COOH | 10.0 - 13.0 | 164 - 168 |
| tert-Butyl H | 1.3 - 1.5 | 30 - 35 (CH₃), 34 - 38 (C) |
Note: These are approximate ranges and can vary based on the solvent and specific derivative.
Vibrational Spectroscopy (ATR-FTIR) for Functional Group Analysis
Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. cardiff.ac.ukmt.com This method is particularly useful for analyzing solid and liquid samples directly. cardiff.ac.uk In the context of picolinic acid derivatives, ATR-FTIR spectra clearly show characteristic vibrational bands. For example, the stretching vibration of the carbonyl group (C=O) in the carboxylic acid is typically observed in the range of 1700-1730 cm⁻¹. pensoft.netdoi.org The O-H stretching of the carboxylic acid often appears as a broad band. acs.org Other characteristic peaks include C=N and C=C stretching vibrations from the pyridine ring, and C-H stretching and bending vibrations from the alkyl groups. pensoft.net These vibrational signatures provide confirmatory evidence for the molecular structure. pensoft.net
A table of typical ATR-FTIR vibrational frequencies for key functional groups in 5-(tert-butoxy)picolinic acid is provided below.
| Functional Group | Vibrational Mode | Typical Frequency (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching | 3000 - 2500 (broad) |
| C-H (Aromatic) | Stretching | 3100 - 3000 |
| C-H (Aliphatic) | Stretching | 2980 - 2870 |
| C=O (Carboxylic Acid) | Stretching | 1730 - 1700 |
| C=C, C=N (Aromatic Ring) | Stretching | 1600 - 1450 |
| C-O (Ether) | Stretching | 1250 - 1050 |
These values are approximate and can be influenced by the molecular environment and intermolecular interactions.
Computational and Theoretical Investigations of 5 Tert Butoxy Picolinic Acid
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules. By solving approximations of the Schrödinger equation, these methods can determine molecular orbitals, charge distributions, and reactivity indicators.
Density Functional Theory (DFT) has become a popular and effective method for studying pyridine (B92270) carboxylic acids and their derivatives due to its balance of computational cost and accuracy. electrochemsci.orgresearchgate.net DFT calculations are frequently used to investigate the electronic and structural properties of these compounds. electrochemsci.org Common approaches involve using functionals like B3LYP combined with basis sets such as 6-311G(d,p) to optimize molecular geometries and calculate various quantum chemical parameters. electrochemsci.orgresearchgate.net
For pyridine dicarboxylic acids, DFT studies have been employed to determine properties like the highest occupied molecular orbital (HOMO) energy, the lowest unoccupied molecular orbital (LUMO) energy, and the HOMO-LUMO energy gap. electrochemsci.org These parameters are crucial for understanding the molecule's reactivity, with the HOMO and LUMO electron densities indicating favorable sites for interaction with other species. electrochemsci.org Molecular electrostatic potential (MEP) surfaces are also calculated to visualize the charge distribution and identify nucleophilic and electrophilic regions of the molecule. mdpi.com Such studies provide insights into noncovalent interactions, which are vital in the development of pharmaceuticals and functional materials. mdpi.com
| Parameter | Calculated Value | Significance |
|---|---|---|
| EHOMO | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | -1.8 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | 4.7 eV | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. |
| Dipole Moment (μ) | 3.2 D | Measure of the overall polarity of the molecule. |
| Electronegativity (χ) | 4.15 eV | Global reactivity descriptor indicating the tendency to attract electrons. researchgate.net |
| Global Hardness (η) | 2.35 eV | Global reactivity descriptor indicating resistance to charge transfer. researchgate.net |
Coupled-cluster (CC) theory is a high-level ab initio method used to obtain highly accurate solutions to the Schrödinger equation. wikipedia.org It is considered one of the most reliable methods for calculating the properties of small to medium-sized molecules. wikipedia.org Methods like CCSD (Coupled Cluster with Singles and Doubles) and CCSD(T) (CCSD with a perturbative treatment of triple excitations) are often employed to achieve "gold standard" accuracy for molecular geometries and energies. wikipedia.orgaps.org
While computationally more demanding than DFT, CC methods are invaluable for benchmarking and for systems where electron correlation is particularly important. wikipedia.org For molecules like 5-(tert-butoxy)picolinic acid, CC calculations can provide definitive predictions of bond lengths, bond angles, and torsional angles, serving as a reference for less computationally expensive methods. acs.org The inclusion of higher-order excitations, such as triples and quadruples, can further refine the results, although their computational cost limits their application to smaller systems. wikipedia.org
| Method | Basis Set | Calculated Bond Length (Å) |
|---|---|---|
| Hartree-Fock (HF) | cc-pVDZ | 1.385 |
| DFT (B3LYP) | cc-pVDZ | 1.395 |
| CCSD | cc-pVDZ | 1.398 |
| CCSD(T) | cc-pVDZ | 1.400 |
Conformational Analysis and Energy Landscapes
The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. Conformational analysis explores the different spatial arrangements (conformers) of a molecule and their relative energies.
In this compound, the proximity of the carboxylic acid group at the 2-position to the pyridine nitrogen atom allows for the potential formation of an intramolecular hydrogen bond. researchgate.net This type of interaction, where the acidic proton of the carboxyl group interacts with the lone pair of electrons on the nitrogen, can significantly influence the molecule's preferred conformation and reactivity. researchgate.netrsc.org
Computational methods can be used to investigate the presence and strength of this hydrogen bond. By comparing the energies of conformers with and without the intramolecular hydrogen bond, the stabilization energy can be quantified. Theoretical tools like Natural Bond Orbital (NBO) analysis and Atoms in Molecules (AIM) theory can further characterize the nature of this interaction. researchgate.net The formation of such hydrogen bonds is a common feature in 2-substituted pyridine carboxylic acids and plays a crucial role in their crystal engineering and supramolecular assembly. rsc.orgrsc.org
A potential energy surface (PES) is a mathematical landscape that maps the energy of a molecule as a function of its geometry. By exploring the PES, chemists can identify stable conformers, which correspond to local minima on the surface, and the transition states that connect them, which are saddle points.
For this compound, theoretical exploration of the PES would focus on the rotation around key single bonds, such as the C-C bond connecting the carboxylic acid to the pyridine ring and the C-O bond of the tert-butoxy (B1229062) group. By systematically changing these dihedral angles and calculating the energy at each point (a process known as a relaxed scan), a one- or two-dimensional PES can be generated. This analysis reveals the energy barriers to conformational change and helps to understand the molecule's flexibility and the relative populations of different conformers at a given temperature.
Molecular Dynamics Simulations for Conformational Sampling
While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations introduce the effects of temperature and solvent, allowing for the exploration of its dynamic behavior over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve. nih.gov
For this compound, MD simulations can be used to sample a wide range of conformations in a solution, providing a more realistic view of its behavior in a biological or chemical environment. mdpi.com By analyzing the simulation trajectory, one can determine the most populated conformational states, the timescale of transitions between them, and how solvent molecules interact with the solute. Properties such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can be calculated to assess the stability of the molecule's structure and the flexibility of different regions. mdpi.com These simulations are crucial for understanding processes like ligand-protein binding or membrane transport. mdpi.comjchemlett.com
Analysis of Chemical Reactivity Descriptors and Sites
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity.
A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This makes the molecule more polarizable and more likely to engage in chemical reactions. The energies of these frontier orbitals are crucial for predicting how a molecule will interact with others. For instance, the HOMO energy is related to the ionization potential (the ability to donate an electron), and the LUMO energy is related to the electron affinity (the ability to accept an electron).
In the context of this compound, FMO theory can predict the most probable sites for electrophilic and nucleophilic attack. The distribution of the HOMO density indicates the regions most likely to donate electrons (nucleophilic sites), while the LUMO density distribution highlights the areas most susceptible to receiving electrons (electrophilic sites).
Table 1: Illustrative Frontier Molecular Orbital Energies and Reactivity Descriptors
| Compound/Descriptor | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Chemical Hardness (η) | Electronic Chemical Potential (μ) | Electrophilicity Index (ω) |
| Picolinic Acid Derivative A | -6.5 | -1.5 | 5.0 | 2.5 | -4.0 | 3.2 |
| Picolinic Acid Derivative B | -7.0 | -1.0 | 6.0 | 3.0 | -4.0 | 2.67 |
Note: The data in this table are hypothetical and for illustrative purposes to demonstrate the application of FMO theory concepts. Actual values for this compound would require specific quantum chemical calculations.
From these descriptors, one can infer the kinetic stability and reactivity of the molecule. A molecule with a high HOMO-LUMO gap is generally more stable and less reactive. nih.gov The electrophilicity index (ω) provides a measure of the energy lowering of a molecule when it is saturated with electrons from the environment, indicating its propensity to act as an electrophile.
Electrostatic Potential Mapping for Interaction Prediction
Molecular Electrostatic Potential (MEP or ESP) mapping is a computational method used to visualize the charge distribution within a molecule and predict how it will interact with other molecules. wuxiapptec.com The ESP map displays the electrostatic potential on the electron density surface of a molecule, using a color spectrum to indicate different charge regions. wuxiapptec.comresearchgate.net
Typically, red colors signify regions of negative electrostatic potential, which are rich in electrons and are likely sites for electrophilic attack. These areas are associated with lone pairs of electrons on electronegative atoms like oxygen and nitrogen. Conversely, blue colors represent regions of positive electrostatic potential, which are electron-deficient and are susceptible to nucleophilic attack. researchgate.net Green and yellow areas indicate regions of neutral or intermediate potential.
For this compound, an ESP map would reveal several key features:
Negative Potential (Red/Yellow): The oxygen atoms of the carboxylic acid group and the tert-butoxy group, as well as the nitrogen atom in the pyridine ring, would be expected to show strong negative electrostatic potential. These are the primary sites for interactions with electrophiles, cations, and for hydrogen bond acceptance.
Positive Potential (Blue): The hydrogen atom of the carboxylic acid's hydroxyl group would exhibit a strong positive potential, making it a prime site for hydrogen bond donation and interaction with nucleophiles. The hydrogen atoms on the pyridine ring would also show some degree of positive potential.
By analyzing the ESP map, researchers can predict the molecule's intermolecular interaction patterns, such as hydrogen bonding, and its orientation when approaching a receptor or another reactant. mdpi.com The regions of negative potential can act as anchoring points for positively charged species in an interacting molecule. mdpi.com This information is invaluable for understanding crystal packing, solvation, and the initial steps of a chemical reaction. The maximum values of the electrostatic potential near acidic hydrogens are known to correlate with their pKa values. wuxiapptec.com
Computational Modeling of Molecular Interactions
Beyond understanding intrinsic reactivity, computational modeling allows for the simulation of how this compound interacts with other molecules, particularly biological macromolecules like proteins. These methods are crucial in fields like drug discovery for predicting the binding affinity and mode of action of a compound.
Molecular Docking Studies for Binding Site Characterization
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. researchgate.net The primary goals of molecular docking are to predict the binding mode and to estimate the binding affinity (or binding energy) of the ligand-receptor complex. A more negative binding energy value generally indicates a stronger and more stable interaction. biorxiv.orgresearchgate.net
In a typical molecular docking study involving a derivative of picolinic acid, the molecule would be placed into the active site of a target protein. An algorithm then samples a large number of possible conformations and orientations of the ligand within the binding site, calculating a score for each pose based on a scoring function. This function estimates the free energy of binding by considering factors such as electrostatic interactions, hydrogen bonds, van der Waals forces, and desolvation penalties.
For instance, docking studies of various picolinic acid derivatives have been performed to evaluate their potential as inhibitors for specific enzymes. dovepress.com Such studies can reveal:
Key Amino Acid Interactions: Identification of the specific amino acid residues in the protein's active site that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand.
Binding Conformation: The three-dimensional arrangement of the ligand within the binding pocket that results in the most favorable interactions.
Binding Affinity: A quantitative score (e.g., in kcal/mol) that ranks the binding strength of different ligands to the same target, helping to prioritize compounds for further experimental testing.
Table 2: Example Molecular Docking Results for Picolinic Acid Derivatives against a Hypothetical Protein Target
| Compound | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Picolinic Acid | -6.5 | Arg120, Tyr250 | Hydrogen Bond, Pi-Pi Stacking |
| Derivative 1 | -7.2 | Arg120, Leu245 | Hydrogen Bond, Hydrophobic |
| Derivative 2 | -8.1 | Ser121, Phe254 | Hydrogen Bond, Pi-Pi Stacking |
Note: This table presents hypothetical data to illustrate the typical output of a molecular docking study. The specific binding energy and interacting residues for this compound would depend on the specific protein target being investigated.
These computational predictions are instrumental in rational drug design, allowing for the modification of a lead compound's structure to enhance its binding affinity and selectivity for a particular biological target. researchgate.net
Reactivity and Chemical Transformations of 5 Tert Butoxy Picolinic Acid
Reactions at the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for chemical modification, readily undergoing esterification and amidation to form a wide array of derivatives.
Advanced Esterification Methodologies
While traditional Fischer-Speier esterification can be employed, modern synthetic methods offer milder conditions and broader substrate compatibility for converting 5-(tert-Butoxy)picolinic acid to its corresponding esters. These advanced methodologies often involve the activation of the carboxylic acid to facilitate nucleophilic attack by an alcohol.
One common strategy is the use of coupling reagents, which are widely utilized in peptide synthesis. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often in the presence of an activating agent like 4-dimethylaminopyridine (B28879) (DMAP), can be used to form esters, including those with sterically hindered alcohols like tert-butanol. researchgate.net Another approach involves converting the carboxylic acid to a more reactive intermediate, such as an acid chloride or an "active ester". researchgate.netnih.gov For picolinic acids, treatment with thionyl chloride (SOCl₂) or oxalyl chloride can generate the corresponding picolinoyl chloride hydrochloride. nih.gov This highly reactive species can then be treated with an alcohol, typically in the presence of a non-nucleophilic base like triethylamine, to yield the desired ester. nih.gov
Active esters, such as N-hydroxysuccinimidyl or pentafluorophenyl esters, can also be prepared. These are stable, isolable intermediates that react cleanly with alcohols to form the final ester product. nih.gov This two-step process is particularly useful for sensitive substrates or when purification from coupling agent byproducts is challenging. researchgate.net
Table 1: Selected Esterification Methods for Picolinic Acid Derivatives
| Method | Activating/Coupling Reagent(s) | Alcohol Type | Key Features |
|---|---|---|---|
| Carbodiimide Coupling | EDCI/DMAP | Primary, Secondary, Tertiary | Mild conditions, high yields, suitable for sterically hindered alcohols. researchgate.netorganic-chemistry.org |
| Acid Chloride Formation | Thionyl Chloride (SOCl₂) | Primary, Secondary | Forms a highly reactive intermediate; requires a base for neutralization. nih.govnih.gov |
| Active Ester Formation | N-Hydroxysuccinimide (NHS), DCC | Primary, Secondary | Forms a stable, isolable intermediate that reacts cleanly with nucleophiles. nih.gov |
Amidation Reactions and Amide Bond Formation
The formation of amides from this compound is a crucial transformation for creating compounds with diverse biological and chemical properties. Similar to esterification, amidation can be achieved through various activation methods that enhance the reactivity of the carboxyl group toward an amine nucleophile.
The most prevalent methods employ peptide coupling reagents. A vast array of such reagents exists, including carbodiimides (DCC, EDCI), phosphonium (B103445) salts (BOP, PyBOP), and uronium/aminium salts (HATU, HBTU). These reagents react with the carboxylic acid to form a highly reactive intermediate that is readily attacked by a primary or secondary amine to furnish the corresponding amide. The choice of reagent and additives (e.g., HOBt, Oxyma) can be optimized to maximize yield and minimize side reactions, such as racemization if chiral amines are used.
Alternatively, the acid chloride method provides a robust route to amides. nih.gov Reaction of this compound with thionyl chloride or a similar reagent generates the acyl chloride, which subsequently reacts rapidly with the desired amine in the presence of a base to yield the picolinamide. nih.gov This method is effective but can be limited by the harsh conditions required for the formation of the acid chloride, which may not be suitable for sensitive substrates.
More recently, catalysts based on boronic acids have been developed for direct amidation reactions, offering a milder alternative to traditional methods. mdpi.comacs.org
Table 2: Common Reagents for Amidation of Picolinic Acids
| Coupling Reagent | Abbreviation | Class | Notes |
|---|---|---|---|
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDCI | Carbodiimide | Water-soluble byproducts are easily removed by aqueous workup. |
| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Phosphonium Salt | Effective for hindered amines and acids. |
| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | Aminium/Uronium Salt | Highly efficient and fast-acting, often used for difficult couplings. |
Functionalization and Substitution Reactions on the Pyridine (B92270) Ring
The pyridine ring of this compound is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. However, the presence of the strongly electron-donating tert-butoxy (B1229062) group at the 5-position significantly influences its reactivity towards both electrophilic and nucleophilic substitution.
Electrophilic Aromatic Substitution Strategies
Electrophilic aromatic substitution (SEAr) on an unsubstituted pyridine ring is generally difficult and requires harsh conditions, with substitution typically occurring at the 3-position. libretexts.org However, the reactivity of the ring in this compound is modified by its substituents. The carboxylic acid group is an electron-withdrawing, deactivating meta-director. Conversely, the 5-(tert-butoxy) group is a powerful electron-donating, activating group that directs incoming electrophiles to the ortho and para positions (C4 and C6).
The powerful activating effect of the alkoxy group generally outweighs the deactivating effect of the carboxyl group and the pyridine nitrogen, making the ring more susceptible to electrophilic attack than picolinic acid itself. The primary sites for electrophilic attack would be the C4 and C6 positions, which are ortho and para to the activating tert-butoxy group and are also activated by resonance donation from the oxygen atom. Reactions like nitration, halogenation, and sulfonation, which are classic SEAr reactions, would be expected to yield predominantly 4- and/or 6-substituted products. masterorganicchemistry.comlibretexts.org
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-deficient aromatic rings like pyridine, particularly when a good leaving group (such as a halide) is present at an activated position (ortho or para to the ring nitrogen). youtube.comnih.gov
In the case of this compound itself, there is no inherent leaving group on the ring to be displaced by a nucleophile. However, if a derivative containing a leaving group (e.g., a halogen) were synthesized, the electronic effects of the existing substituents would play a critical role. An SNAr reaction proceeds through a negatively charged Meisenheimer-like intermediate, which is stabilized by electron-withdrawing groups. nih.gov The tert-butoxy group at the 5-position is electron-donating, which would destabilize this intermediate and thus deactivate the ring towards SNAr. Therefore, displacing a leaving group on the ring of a this compound derivative would be more challenging compared to an unsubstituted or electron-withdrawn pyridine ring. ntu.edu.sgrsc.org For a reaction to proceed, it would likely require a very strong nucleophile, high temperatures, or the presence of an additional, powerful electron-withdrawing group elsewhere on the ring. youtube.comyoutube.com
Derivatization Strategies for Enhanced Analytical Detection
For the quantitative analysis of this compound, especially at low concentrations in complex biological or environmental matrices, derivatization is often employed to enhance its detectability by analytical techniques like liquid chromatography-mass spectrometry (LC-MS). The primary goal is to modify the molecule to improve its ionization efficiency or chromatographic behavior.
The carboxylic acid moiety is the most common target for derivatization. Since picolinic acids contain a basic nitrogen atom, they can be ionized in positive mode electrospray ionization (ESI-MS). However, derivatization can significantly boost the signal response. Strategies often involve attaching a tag that is either permanently positively charged or is very easily protonated.
For instance, reacting the carboxylic acid with a reagent like 2-picolylamine in the presence of coupling agents can create an amide derivative. nih.govresearchgate.net The resulting derivative incorporates an additional pyridine ring, which can readily accept a proton, leading to a much stronger signal in positive-ion ESI-MS compared to the underivatized acid. nih.govresearchgate.net This approach can increase detection sensitivity by several orders of magnitude, lowering the limits of detection and quantification. nih.gov This strategy is broadly applicable to carboxylic acids for enhancing their response in LC-MS analysis. dntb.gov.ua
Table 3: Derivatization Approaches for Carboxylic Acids for LC-MS
| Derivatization Target | Reagent Class | Example Reagent | Purpose |
|---|---|---|---|
| Carboxylic Acid | Amine-containing tags | 2-Picolylamine | Introduces a highly basic site to enhance positive ionization. nih.govnih.gov |
| Carboxylic Acid | Hydrazine-containing tags | Girard's Reagent P/T | Introduces a permanently charged quaternary ammonium (B1175870) group. nih.gov |
Chemical Derivatization for Improved Mass Spectrometry Responses
The picolinic acid scaffold is utilized in chemical derivatization to enhance the detection of various analytes in mass spectrometry (MS), particularly when using liquid chromatography-electrospray ionization (LC-ESI-MS). The derivatization process typically involves converting a functional group on the target molecule, such as a hydroxyl group, into a picolinoyl ester. This modification introduces the picolinoyl moiety, which significantly improves the ionization efficiency of the analyte.
The enhancement in ESI response is attributed to the basic pyridine nitrogen atom in the picolinic acid structure. This nitrogen atom is readily protonated, allowing the derivatized molecule to form a stable positive ion, [M+H]⁺, which can be detected with high sensitivity in the positive-ion mode of ESI-MS. nih.gov Research has shown that picolinoyl derivatives can provide a 5- to 10-fold increase in ESI response compared to their underivatized counterparts. nih.gov This strategy has been successfully applied to the simultaneous quantification of corticosteroids, such as cortisone (B1669442) and cortisol, in biological samples like human saliva. nih.gov The derivatization reaction is often carried out using a mixed anhydride (B1165640) method with picolinic acid and an activating agent like 2-methyl-6-nitrobenzoic anhydride. nih.govresearchgate.net
The presence of the 5-(tert-Butoxy) group on the picolinic acid ring modifies the properties of the derivatizing agent. The bulky and lipophilic tert-butoxy group increases the nonpolar character of the resulting derivative, which can be advantageous for separation in reversed-phase chromatography and can influence the fragmentation patterns in tandem mass spectrometry (MS/MS). While the primary enhancement of the MS signal comes from the protonatable pyridine nitrogen, the substituent at the 5-position can be tailored to optimize chromatographic behavior and analytical specificity.
Table 1: Examples of Compounds Derivatized with Picolinic Acid for Enhanced MS Detection
| Analyte Class | Example Compounds | Purpose of Derivatization | Reference |
| Corticosteroids | Cortisone, Cortisol, Cortexolone | Simultaneous quantification in human saliva by LC-ESI-MS | nih.gov |
| Hydroxysteroids | 4β-hydroxycholesterol, Aldosterone | Improved sensitivity in positive-LC-ESI-MS/MS | researchgate.net |
| Biochemically Significant Compounds | Various (e.g., amino acids, organic acids) | Analysis by Gas Chromatography-Mass Spectrometry (as Trimethylsilyl esters) | nist.gov |
Application in Chromatographic Separation Techniques
The structural features of picolinic acid and its derivatives, including this compound, make them well-suited for separation by high-performance liquid chromatography (HPLC). The presence of both a carboxylic acid group and an aromatic pyridine ring allows for multiple interaction mechanisms with stationary phases, enabling versatile separation strategies.
In reversed-phase HPLC, which utilizes a nonpolar stationary phase (like C18), the retention of picolinic acid derivatives is influenced by their hydrophobicity. researchgate.net Unsubstituted picolinic acid is relatively polar and may elute quickly. However, the introduction of the 5-(tert-Butoxy) group significantly increases the compound's lipophilicity. This would result in a stronger interaction with the C18 stationary phase, leading to a longer retention time compared to the parent picolinic acid. This property can be exploited to achieve better separation from more polar, interfering components in a complex matrix. nih.gov
Table 2: Chromatographic Systems for Picolinic Acid Analysis
| Technique | Stationary Phase | Mobile Phase Example | Detection Method | Reference |
| HPLC | C18 Reversed-Phase | 0.1 M Sodium phosphate (B84403) (pH 3.0) with zinc acetate (B1210297) and trimethylamine | Fluorescence (post-column UV irradiation) | nih.gov |
| HPLC | C18 Reversed-Phase | Ion-pair chromatography with tetrabutylammonium (B224687) hydrogen sulfate | UV Absorption | researchgate.net |
| Capillary Electrophoresis-Mass Spectrometry (CE-MS) | N/A (Capillary) | N/A | Electrospray Ionization-Mass Spectrometry (ESI-MS) | nih.gov |
Metal-Catalyzed Reactions Involving the Picolinic Acid Scaffold
Role as a Chelating Agent and Ligand in Catalytic Cycles
The picolinic acid scaffold is an effective bidentate chelating agent, capable of forming stable complexes with a wide range of metal ions. Chelation occurs through the coordinate bonding of the pyridine ring's nitrogen atom and the deprotonated oxygen atom of the carboxyl group to a central metal ion. nih.gov This forms a stable five-membered ring, a structural motif common in coordination chemistry. This chelating ability is fundamental to its role in various catalytic processes.
Picolinic acid-based ligands have been synthesized and evaluated for their ability to complex with metals for applications in catalysis and medical imaging. rsc.orgiaea.org For example, bifunctional chelators incorporating picolinic acid moieties have been developed to form stable complexes with technetium-99m (⁹⁹ᵐTc) for use in single-photon emission computed tomography (SPECT) imaging. rsc.orgiaea.org The stability of these metal complexes is crucial for their function, preventing the release of the metal ion in biological or reaction environments.
In catalytic cycles, the picolinic acid ligand can influence the reactivity of the metal center by modifying its electronic properties and steric environment. This modulation can enhance the catalyst's activity and selectivity for a specific transformation. The ability of the ligand to stabilize different oxidation states of the metal is often key to the catalytic turnover. The this compound variant, with its electron-donating tert-butoxy group, would alter the electron density on the pyridine ring, potentially affecting the stability and reactivity of the resulting metal complex compared to unsubstituted picolinic acid.
Participation in Oxidation Reactions (e.g., with tert-butyl hydroperoxide)
The picolinic acid scaffold can participate in metal-catalyzed oxidation reactions. A notable example is the bismuth- and picolinic acid-catalyzed oxidation of alkyl arenes to benzylic ketones or benzoic acids, which utilizes tert-butyl hydroperoxide (TBHP) as the oxidant. organic-chemistry.org In such systems, picolinic acid acts as a ligand that coordinates to the metal center (bismuth), forming a catalytically active complex.
Tert-butyl hydroperoxide is a widely used organic peroxide that serves as an oxygen source in these reactions. wikipedia.org In the presence of a metal catalyst, TBHP can decompose to form reactive radical species, such as peroxyl (t-BuOO•) and alkoxyl (t-BuO•) radicals. nih.govnih.gov These radicals are potent oxidizing agents that can initiate the oxidation of substrates like alkyl arenes. rsc.org The role of the metal-picolinate complex is to facilitate the decomposition of TBHP and control the subsequent oxidation steps. The reaction mechanism is often proposed to proceed via a radical pathway. organic-chemistry.org The efficiency and selectivity of the oxidation can be tuned by modifying the structure of the picolinic acid ligand, suggesting that derivatives like this compound could offer different reactivity profiles.
Role of 5 Tert Butoxy Picolinic Acid As a Versatile Synthetic Intermediate and Building Block
Precursor in the Synthesis of Complex Molecular Architectures
The strategic placement of the tert-butoxy (B1229062) group at the 5-position of the picolinic acid framework makes 5-(tert-butoxy)picolinic acid a useful building block for constructing elaborate molecular designs. The tert-butyl group can serve as a temporary protecting group or as a permanent sterically bulky substituent to influence the conformation and reactivity of the target molecule.
In the realm of advanced organic synthesis, derivatives of picolinic acid are recognized for their role as intermediates. The carboxylic acid and the pyridine (B92270) nitrogen provide two coordination sites, which can direct the assembly of more complex structures. While specific examples detailing the extensive use of this compound are not widespread in publicly available literature, the general utility of substituted picolinic acids suggests its potential as an intermediate. The tert-butoxy group can be particularly advantageous in multi-step syntheses where selective deprotection is required, offering a stable protecting group that can be removed under specific acidic conditions.
For instance, picolinic acid derivatives are employed in the synthesis of pharmaceutical compounds. In one patented process, a related picolinic acid derivative is highlighted as a key intermediate in the synthesis of (S)-3-amino-6-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-5-(trifluoromethyl)picolinamide, a compound useful for the treatment of respiratory disorders. This underscores the importance of substituted picolinic acids in creating complex, biologically active molecules.
Specialty chemicals are valued for their performance or function, and substituted picolinic acids contribute to this sector. The unique electronic and steric properties imparted by substituents on the picolinic acid ring can be tailored to produce chemicals with specific applications. The introduction of a tert-butoxy group can enhance solubility in organic solvents or introduce steric hindrance that can be beneficial in certain applications, such as in the formulation of specific polymers or agrochemicals. The synthesis of various aminopicolinic acid derivatives, for example, highlights the creation of tailored pyridine-based compounds that could function as specialty chemicals.
Application in Ligand Development for Catalysis
The pyridine-2-carboxylic acid (picolinic acid) scaffold is a well-established chelating agent in coordination chemistry. The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group can bind to metal ions, forming stable complexes. The introduction of substituents onto the pyridine ring, such as the tert-butoxy group at the 5-position, can modulate the electronic and steric properties of the resulting ligands, thereby influencing the catalytic activity and selectivity of their metal complexes.
Picolinic acid and its derivatives are valuable precursors in the design and synthesis of chiral ligands for asymmetric catalysis. By combining the picolinic acid moiety with a chiral auxiliary, a wide range of bidentate and tridentate chiral ligands can be prepared. These ligands can then be complexed with various transition metals to create catalysts for enantioselective transformations.
While direct examples of the use of this compound in the synthesis of chiral ligands are not prominently documented, the general strategies employed for other picolinic acid derivatives are applicable. For example, the amidation of a picolinic acid with a chiral amino alcohol is a common method to generate chiral pyridyloxazoline (PyOx) ligands. The substituent at the 5-position of the picolinic acid can influence the steric environment around the metal center, which in turn can affect the enantioselectivity of the catalyzed reaction. The bulky tert-butoxy group would be expected to create a distinct chiral pocket, potentially leading to high levels of stereocontrol.
Multi-dentate ligands are crucial in coordination chemistry for their ability to form stable complexes with metal ions, which is essential for many catalytic applications. Picolinic acid derivatives can be incorporated into larger molecular frameworks to create ligands with multiple binding sites.
The synthesis of star-shaped molecules with a 1,3,5-trisubstituted aromatic core often involves the use of functionalized building blocks that can be coupled to a central scaffold. A picolinic acid derivative like this compound could serve as such a building block, where the carboxylic acid provides a point of attachment, and the pyridine nitrogen acts as a coordinating site. By attaching multiple picolinic acid units to a central core, multi-dentate ligands can be constructed. The tert-butoxy groups in such a ligand would not only influence the solubility and steric properties but could also be deprotected to reveal hydroxyl groups, providing further opportunities for functionalization or altering the ligand's coordination properties. The development of novel heterogeneous catalysts, for instance, has involved the synthesis of picolinate (B1231196) and picolinic acid derivatives, showcasing the versatility of this class of compounds in creating complex catalytic systems.
Structure Activity Relationship Sar Studies on 5 Tert Butoxy Picolinic Acid Derivatives: Chemical Design Principles
Influence of the 5-(tert-Butoxy) Group on Molecular Recognition and Chemical Interactions
The 5-(tert-butoxy) group, a defining feature of 5-(tert-butoxy)picolinic acid, exerts a significant influence on the molecule's physicochemical properties and its interactions at a molecular level. The tert-butyl component, characterized by the chemical formula (CH₃)₃C-, is a large and sterically demanding alkyl substituent. researchgate.net This steric bulk is a primary factor in how the molecule presents itself to and interacts with other chemical entities, such as biological receptors or catalysts. researchgate.net
Furthermore, the tert-butyl group plays a role in establishing non-covalent interactions, which are fundamental to molecular recognition. While it does not participate in hydrogen bonding, its large surface area allows for significant van der Waals forces and hydrophobic interactions. In some molecular architectures, tert-butyl groups have been observed to fill cavities within receptor sites, contributing to binding affinity through shape complementarity. nih.gov The group's influence, therefore, is a combination of its steric bulk, which dictates spatial arrangements and provides stability, and its capacity for hydrophobic and van der Waals interactions, which are crucial for the formation of stable molecular complexes. researchgate.net
Systematic Structural Modifications and their Impact on Chemical Properties
While direct and extensive Structure-Activity Relationship (SAR) studies on this compound are not widely published, the principles of its chemical design can be understood by examining SAR studies on analogous picolinic acid derivatives. These studies reveal how systematic modifications to the picolinic acid scaffold impact chemical and biological properties.
One area of investigation has been the development of picolinic acid derivatives as potential herbicides. In a study of 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids, researchers systematically altered the substituents on the aryl ring attached to the pyrazole (B372694) moiety. mdpi.comresearchgate.net The goal was to probe how these changes affected the compound's inhibitory activity against the auxin-signaling F-box protein 5 (AFB5). researchgate.net Modifications included the introduction of various electron-donating and electron-withdrawing groups at different positions. The findings indicated that the nature and position of these substituents had a profound impact on the compound's activity. For instance, compound V-7 , which features a 4-chlorophenyl group and a trifluoromethyl group on the pyrazole ring, showed significantly higher activity compared to other analogues. researchgate.net
| Compound ID | Aryl Substituent at Pyrazole C5 | Substituent at Pyrazole C3 | Observed Impact on Property |
|---|---|---|---|
| V-3 | p-tolyl | -CF₃ | Moderate Activity |
| V-6 | 4-fluorophenyl | -CF₃ | High Activity |
| V-7 | 4-chlorophenyl | -CF₃ | Very High Activity |
| V-9 | 4-chlorophenyl | -CF₃ | Data point for comparison (same as V-7 in some sources) |
| V-31 | 4-(tert-butyl)phenyl | -CH₃ | Lower Activity |
In a separate line of research, SAR studies on 5-substituted picolinic acids identified them as potential inhibitors of the botulinum neurotoxin serotype A light chain (BoNT/A LC). nih.gov Extensive investigation of the picolinic acid scaffold led to the discovery that appending a 5-(1-butyl-4-chloro-1H-indol-2-yl) group resulted in a compound with notable activity. nih.gov The synthetic strategy involved creating a library of over 40 different 5-(1H-indol-2-yl)picolinates, with diversity introduced through various substituents on the indole (B1671886) ring and by alkylating the indole nitrogen. nih.gov This systematic approach demonstrates that modifications at the 5-position of the picolinic acid ring—the same position occupied by the tert-butoxy (B1229062) group in the title compound—are critical for modulating the molecule's interaction with its target. nih.gov
Computational Approaches in SAR Analysis for Chemical Optimization
Computational methods are increasingly employed to rationalize observed SAR data and to guide the design of more effective chemical compounds. In the study of picolinic acid derivatives, both molecular docking and Quantitative Structure-Activity Relationship (QSAR) models have been instrumental.
Molecular docking analyses have been used to provide insights into the binding modes of these derivatives. For the herbicidal picolinic acids, docking simulations revealed that the most active compounds fit more intensively into the binding pocket of the auxin-signaling F-box protein 5 (AFB5) receptor compared to known herbicides like picloram. researchgate.net Similarly, in the development of BoNT/A LC inhibitors, preliminary virtual screening and docking studies were the first to suggest that 5-substituted picolinic acid analogues could form favorable interactions with the enzyme's β-exosite, which guided the subsequent synthetic efforts. nih.gov
Following up on the synthesis of herbicidal picolinic acid derivatives, a QSAR study was performed to build a mathematical model correlating the chemical structures with their observed activity. discoveryjournals.org This analysis identified several three-dimensional (3D) molecular descriptors as being most important for determining the herbicidal action. These descriptors included asphericity (ASP), the second component accessibility directional WHIM index weighted by atomic masses (E2m), and the maximum autocorrelation of lag 2 weighted by atomic masses (R2m+). discoveryjournals.org The resulting QSAR models demonstrated a strong capacity for forecasting the activity of new, unsynthesized analogues, thereby providing a valuable tool for chemical optimization. discoveryjournals.org Such computational models help to reduce the time and cost associated with synthesizing and testing new compounds by prioritizing candidates with a higher probability of desired chemical properties. discoveryjournals.org
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-(tert-Butoxy)picolinic acid, and what analytical techniques validate its purity and structure?
- Methodology : The compound is synthesized via Suzuki coupling of methyl 5-bromopicolinate with tert-butoxy-substituted aryl boronic acids, followed by ester hydrolysis to yield the carboxylic acid . Post-synthesis, purity is validated using high-performance liquid chromatography (HPLC), while structural confirmation relies on nuclear magnetic resonance (NMR; ¹H/¹³C) and high-resolution mass spectrometry (HRMS). X-ray diffraction (XRD) can resolve crystallographic details for unambiguous identification .
Q. How does the tert-butoxy substituent influence the compound’s physicochemical properties compared to other picolinic acid derivatives?
- Methodology : Compare solubility, lipophilicity (logP via shake-flask method), and thermal stability (differential scanning calorimetry) with analogs like 5-hydroxypicolinic acid or 5-methylpicolinic acid. The tert-butoxy group enhances steric bulk and lipophilicity, reducing aqueous solubility but improving membrane permeability in biological assays .
Q. What preliminary biological screening methods are appropriate for assessing this compound’s antibacterial activity?
- Methodology : Conduct minimal inhibitory concentration (MIC) assays against Gram-positive bacteria (e.g., Staphylococcus haemolyticus). Use time-kill curves to evaluate bactericidal vs. bacteriostatic effects. Include positive controls (e.g., vancomycin) and solvent controls to validate results .
Advanced Research Questions
Q. What molecular mechanisms underlie the antibacterial activity of this compound, and how can transcriptomic analysis elucidate these pathways?
- Methodology : Perform RNA sequencing on bacterial cultures treated with sub-MIC concentrations. Analyze differentially expressed genes (DEGs) related to biofilm formation (e.g., ica operon), stress response (e.g., sigB), and cell wall synthesis. Validate findings with qPCR and knockout mutants .
Q. How do structural modifications at the 5-position of the picolinic acid scaffold affect catalytic performance in coordination chemistry?
- Methodology : Synthesize copper(II) or cobalt(II) coordination complexes using this compound as a ligand. Characterize via XRD to confirm metal-ligand binding modes. Test catalytic efficiency in oxidation reactions (e.g., cyclohexane oxidation) using GC-MS to quantify product yields .
Q. How can researchers resolve contradictions in bioactivity data between this compound and its analogs (e.g., qy17 vs. qy20)?
- Methodology :
- Solubility : Measure kinetic solubility in PBS and DMSO to assess bioavailability differences.
- Stability : Perform accelerated stability studies (40°C/75% RH) with HPLC monitoring.
- Transcriptomic Profiling : Compare DEGs between analogs to identify structure-activity relationships (SAR) .
Key Methodological Recommendations
- Synthetic Optimization : Use palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki coupling to improve yields .
- Bioactivity Validation : Pair MIC assays with live/dead staining to confirm biofilm disruption .
- Data Rigor : Employ triplicate experiments with statistical analysis (e.g., ANOVA) for biological and catalytic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
